molecular formula C12H16N2O B13587595 alpha-((Methylamino)methyl)-1-methylindole-3-methanol CAS No. 55654-84-7

alpha-((Methylamino)methyl)-1-methylindole-3-methanol

Cat. No.: B13587595
CAS No.: 55654-84-7
M. Wt: 204.27 g/mol
InChI Key: XJRPLWKYLPMRIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-((Methylamino)methyl)-1-methylindole-3-methanol is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((Methylamino)methyl)-1-methylindole-3-methanol typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Alpha-((Methylamino)methyl)-1-methylindole-3-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Alpha-((Methylamino)methyl)-1-methylindole-3-methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism by which alpha-((Methylamino)methyl)-1-methylindole-3-methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to alpha-((Methylamino)methyl)-1-methylindole-3-methanol include:

  • Alpha-methylstyrene
  • Beta-methylamino-L-alanine
  • N-methyl-DL-aspartic acid derivatives

Uniqueness

What sets this compound apart from these similar compounds is its unique indole structure combined with the methylamino and methanol functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

55654-84-7

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-(methylamino)-1-(1-methylindol-3-yl)ethanol

InChI

InChI=1S/C12H16N2O/c1-13-7-12(15)10-8-14(2)11-6-4-3-5-9(10)11/h3-6,8,12-13,15H,7H2,1-2H3

InChI Key

XJRPLWKYLPMRIN-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CN(C2=CC=CC=C21)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.